2-(1-adamantyl)-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Adamantyl)-4,5-dihydro-1H-imidazole is a chemical compound that features an adamantyl group attached to an imidazole ring The adamantyl group is a bulky, rigid, and highly symmetrical structure derived from adamantane, a tricyclic hydrocarbon
Mechanism of Action
Target of Action
Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Mode of Action
It’s known that adamantane derivatives can interact with various targets due to their high reactivity . The interaction of 2-(1-adamantyl)-4,5-dihydro-1H-imidazole with its targets could result in changes at the molecular level, affecting the function of the targets.
Biochemical Pathways
Adamantane derivatives are known to be involved in various chemical and catalytic transformations . Therefore, it’s plausible that this compound could affect related biochemical pathways and their downstream effects.
Biochemical Analysis
Biochemical Properties
It is known that adamantane derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific functional groups present in the adamantane derivative .
Cellular Effects
Other adamantane derivatives have been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Adamantane derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Adamantane derivatives are known for their stability, which could potentially influence their long-term effects on cellular function .
Metabolic Pathways
Other adamantane derivatives are known to undergo various metabolic transformations, including hydroxylation of the adamantyl ring .
Transport and Distribution
The lipophilic nature of adamantane derivatives suggests that they may interact with various transporters or binding proteins .
Subcellular Localization
Other adamantane derivatives have been found to localize in various subcellular compartments, potentially influencing their activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantyl)-4,5-dihydro-1H-imidazole typically involves the reaction of 1-adamantylamine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the imidazole ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol for several hours .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
2-(1-Adamantyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: The compound can be reduced to form dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under mild conditions.
Major Products Formed
Oxidation: Imidazolone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted adamantyl-imidazole derivatives.
Scientific Research Applications
2-(1-Adamantyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the steric hindrance provided by the adamantyl group.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: A precursor in the synthesis of 2-(1-adamantyl)-4,5-dihydro-1H-imidazole.
2-(1-Adamantyl)imidazole: Lacks the dihydro component but shares the adamantyl-imidazole structure.
1-Adamantyl-2-methylimidazole: A methyl-substituted derivative with similar structural features.
Uniqueness
This compound is unique due to the presence of both the adamantyl group and the dihydroimidazole ring. This combination imparts distinct steric and electronic properties, making it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-(1-adamantyl)-4,5-dihydro-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-15-12(14-1)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,1-8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJRIIBCZFQSPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24815739 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.